molecular formula C21H17N3O3 B7590560 3-[(2-FURYLMETHYLENE)AMINO]-2-[(2-METHYLPHENOXY)METHYL]-4(3H)-QUINAZOLINONE

3-[(2-FURYLMETHYLENE)AMINO]-2-[(2-METHYLPHENOXY)METHYL]-4(3H)-QUINAZOLINONE

Cat. No.: B7590560
M. Wt: 359.4 g/mol
InChI Key: LEZDACODUDGNSE-LPYMAVHISA-N
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Description

3-[(2-FURYLMETHYLENE)AMINO]-2-[(2-METHYLPHENOXY)METHYL]-4(3H)-QUINAZOLINONE is a complex organic compound belonging to the quinazolinone family. Quinazolinones are heterocyclic compounds known for their diverse biological activities and potential pharmaceutical applications

Preparation Methods

The synthesis of 3-[(2-FURYLMETHYLENE)AMINO]-2-[(2-METHYLPHENOXY)METHYL]-4(3H)-QUINAZOLINONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the amidation and cyclization of 2-aminobenzoic acid derivatives (anthranilic acid derivatives) . The process involves the following steps:

    Amidation: Anthranilic acid derivatives are coupled with the appropriate acid chloride to generate substituted anthranilates.

    Cyclization: The substituted anthranilates undergo cyclization by treatment with acetic anhydride under reflux conditions to afford benzoxazin-4-ones.

    Formation of Quinazolinone: The benzoxazinones are treated with ammonia solution to yield the desired quinazolinone derivatives.

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity.

Chemical Reactions Analysis

3-[(2-FURYLMETHYLENE)AMINO]-2-[(2-METHYLPHENOXY)METHYL]-4(3H)-QUINAZOLINONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure settings. Major products formed from these reactions depend on the specific reaction pathway and conditions employed.

Mechanism of Action

The mechanism of action of 3-[(2-FURYLMETHYLENE)AMINO]-2-[(2-METHYLPHENOXY)METHYL]-4(3H)-QUINAZOLINONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

3-[(2-FURYLMETHYLENE)AMINO]-2-[(2-METHYLPHENOXY)METHYL]-4(3H)-QUINAZOLINONE can be compared with other quinazolinone derivatives, such as:

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties compared to other quinazolinone derivatives.

Properties

IUPAC Name

3-[(E)-furan-2-ylmethylideneamino]-2-[(2-methylphenoxy)methyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O3/c1-15-7-2-5-11-19(15)27-14-20-23-18-10-4-3-9-17(18)21(25)24(20)22-13-16-8-6-12-26-16/h2-13H,14H2,1H3/b22-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEZDACODUDGNSE-LPYMAVHISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC2=NC3=CC=CC=C3C(=O)N2N=CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1OCC2=NC3=CC=CC=C3C(=O)N2/N=C/C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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